6-Bromo-7-methoxyisoquinoline
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Overview
Description
6-Bromo-7-methoxyisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methoxyisoquinoline typically involves the bromination of 7-methoxyisoquinoline. One common method includes the use of sodium hydride in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature, followed by the addition of chloro-trimethyl-silane . This reaction proceeds efficiently and yields the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and chloro-trimethyl-silane in solvents like THF and DMF are commonly used.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of isoquinoline with different functional groups.
Scientific Research Applications
6-Bromo-7-methoxyisoquinoline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, radiolabeled derivatives of this compound have been used to assess the activity of multidrug resistance-associated protein 1 (MRP1) in the brain and lungs . The compound’s effects are mediated through its binding to these targets, influencing their function and activity.
Comparison with Similar Compounds
- 7-Bromo-6-methoxyisoquinoline
- 6-Methoxyisoquinoline
- 8-Bromo-3-methoxyisoquinoline
Comparison: 6-Bromo-7-methoxyisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for specific research and industrial purposes .
Properties
CAS No. |
1148110-18-2 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-7-methoxyisoquinoline |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 |
InChI Key |
LDGVJQBLUIJOPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN=CC2=C1)Br |
Origin of Product |
United States |
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